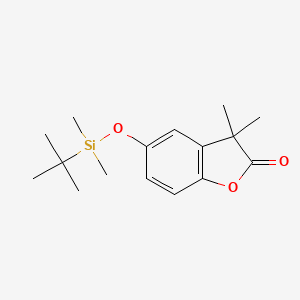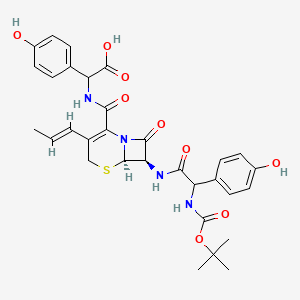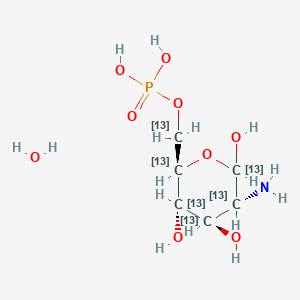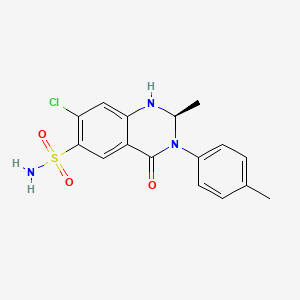
5-Ethylbenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylbenzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids It consists of a benzene ring substituted with an ethyl group and two carboxyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylbenzene-1,3-dicarboxylic acid typically involves the alkylation of benzene followed by carboxylation. One common method is the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form ethylbenzene. This is followed by the carboxylation of ethylbenzene using carbon dioxide under high pressure and temperature in the presence of a catalyst like sodium hydroxide to introduce the carboxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-Ethylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and corresponding hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-Ethylbenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 5-Ethylbenzene-1,3-dicarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid (Phthalic acid)
- 1,4-Benzenedicarboxylic acid (Terephthalic acid)
- 1,3-Benzenedicarboxylic acid (Isophthalic acid)
Uniqueness
5-Ethylbenzene-1,3-dicarboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to other benzenedicarboxylic acids. This substitution can affect its solubility, melting point, and interaction with other molecules, making it suitable for specific applications where other dicarboxylic acids may not be as effective .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-ethylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
YDSDAFHSGOSAOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)
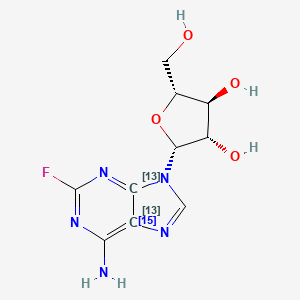
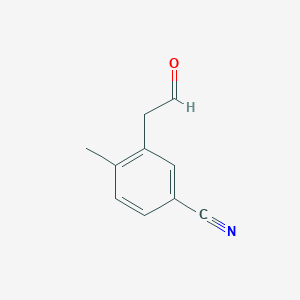
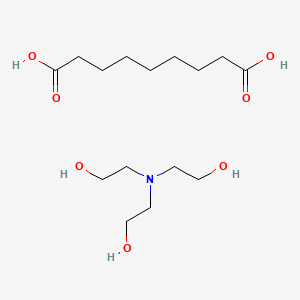
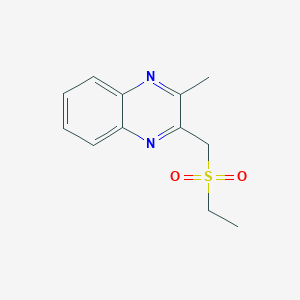

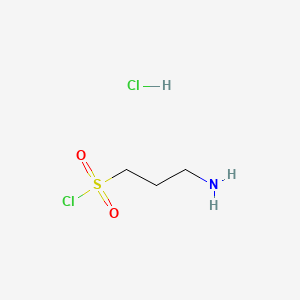
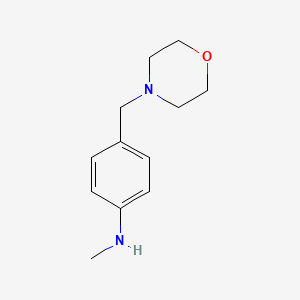
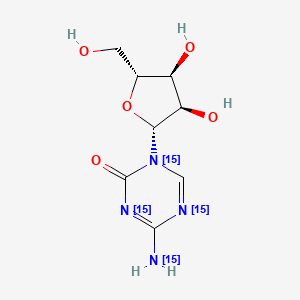
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
